Benastatin A

Übersicht

Beschreibung

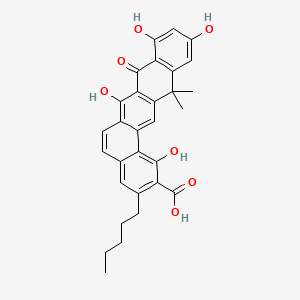

Benastatin A ist ein Polyketid-Naturstoff, der aus dem Bakterium Streptomyces gewonnen wird. Es ist bekannt für seine vielfältigen biologischen Aktivitäten, einschließlich seiner Rolle als Inhibitor der Glutathion-S-Transferase, eines Enzyms, das an Entgiftungsprozessen beteiligt ist . Die Verbindung hat eine einzigartige Struktur, die sich durch ein Benzo[a]naphthacen-Skelett mit mehreren Hydroxylgruppen und einer Pentylseitenkette auszeichnet .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound wird hauptsächlich durch Fermentation der Streptomyces-Art MI384-DF12 gewonnen. Die Biosynthese beinhaltet die Kondensation von zwei Methionineinheiten und vierzehn Acetateinheiten . Der Fermentationsprozess beinhaltet typischerweise die Kultivierung des Bakteriums in einem nährstoffreichen Medium, gefolgt von Extraktion und Reinigung mit chromatografischen Verfahren .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst großtechnische Fermentationsprozesse. Das Bakterium wird in Bioreaktoren unter kontrollierten Bedingungen kultiviert, um die Ausbeute zu optimieren. Die Fermentationsbrühe wird dann Extraktions- und Reinigungsschritten unterzogen, einschließlich Hochleistungsflüssigchromatographie, um this compound in reiner Form zu isolieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benastatin A is primarily obtained through fermentation of the Streptomyces species MI384-DF12. The biosynthesis involves the condensation of two methionine units and fourteen acetate units . The fermentation process typically includes culturing the bacterium in a nutrient-rich medium, followed by extraction and purification using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The bacterium is cultured in bioreactors with controlled conditions to optimize yield. The fermentation broth is then subjected to extraction and purification steps, including high-performance liquid chromatography, to isolate this compound in its pure form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Benastatin A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden durch seine mehreren Hydroxylgruppen und das Benzo[a]naphthacen-Skelett ermöglicht.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden, um this compound zu oxidieren, was zur Bildung von Chinonderivaten führt.

Reduktion: Reduktionsmittel wie Natriumborhydrid können die Carbonylgruppen in this compound zu Hydroxylgruppen reduzieren.

Hauptprodukte, die gebildet werden:

Oxidation: Chinonderivate.

Reduktion: Hydroxylierte Derivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung für die Untersuchung der Polyketid-Biosynthese und der Enzyminhibition verwendet.

Biologie: Wird auf seine Rolle bei der Inhibition der Glutathion-S-Transferase untersucht, die entscheidend für die zelluläre Entgiftung ist.

5. Wirkmechanismus

This compound übt seine Wirkung hauptsächlich durch die Hemmung der Glutathion-S-Transferase aus. Dieses Enzym spielt eine Schlüsselrolle bei der Entgiftung von schädlichen Verbindungen durch Konjugation mit Glutathion. Durch die Hemmung dieses Enzyms stört this compound den Entgiftungsprozess, was zur Anhäufung von toxischen Verbindungen in Zellen führt . Dieser Mechanismus ist besonders effektiv bei der Induktion von Apoptose in Krebszellen, was this compound zu einem potenziellen Antikrebsmittel macht .

Ähnliche Verbindungen:

Benastatin B: Strukturell ähnlich wie this compound, mit geringfügigen Variationen im Hydroxylierungsmuster.

Benastatin C und D: Dies sind Decarboxylierungsprodukte von this compound bzw. B.

Benastatin K: Ein chloriertes Derivat von this compound, isoliert aus einer anderen Streptomyces-Art.

Einzigartigkeit: this compound ist einzigartig aufgrund seines spezifischen Hydroxylierungsmusters und des Vorhandenseins einer Pentylseitenkette. Diese strukturellen Merkmale tragen zu seinen potenten biologischen Aktivitäten bei, insbesondere seiner Fähigkeit, die Glutathion-S-Transferase zu hemmen und Apoptose in Krebszellen zu induzieren .

Wissenschaftliche Forschungsanwendungen

Benastatin A has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying polyketide biosynthesis and enzyme inhibition.

Biology: Investigated for its role in inhibiting glutathione S-transferase, which is crucial in cellular detoxification.

Wirkmechanismus

Benastatin A exerts its effects primarily by inhibiting glutathione S-transferase. This enzyme plays a key role in detoxifying harmful compounds by conjugating them with glutathione. By inhibiting this enzyme, this compound disrupts the detoxification process, leading to the accumulation of toxic compounds within cells . This mechanism is particularly effective in inducing apoptosis in cancer cells, making this compound a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Benastatin B: Structurally similar to Benastatin A, with slight variations in the hydroxylation pattern.

Benastatin C and D: These are decarboxylated derivatives of this compound and B, respectively.

Benastatin K: A chlorinated derivative of this compound, isolated from a different Streptomyces species.

Uniqueness: this compound is unique due to its specific hydroxylation pattern and the presence of a pentyl side chain. These structural features contribute to its potent biological activities, particularly its ability to inhibit glutathione S-transferase and induce apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

1,7,9,11-tetrahydroxy-13,13-dimethyl-8-oxo-3-pentylbenzo[a]tetracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28O7/c1-4-5-6-7-14-10-15-8-9-17-18(22(15)27(34)23(14)29(36)37)13-20-25(26(17)33)28(35)24-19(30(20,2)3)11-16(31)12-21(24)32/h8-13,31-34H,4-7H2,1-3H3,(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGKHTANQJZVPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(C5=C(C4=O)C(=CC(=C5)O)O)(C)C)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160848 | |

| Record name | Benastatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138968-85-1 | |

| Record name | Benastatin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138968851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benastatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

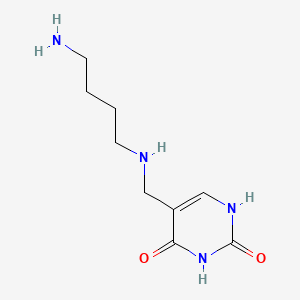

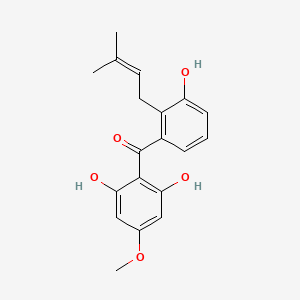

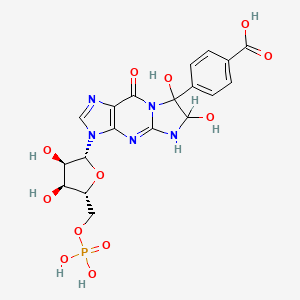

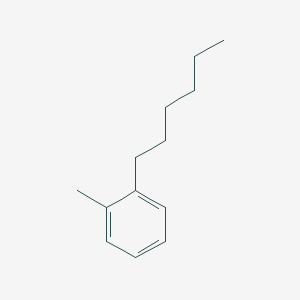

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

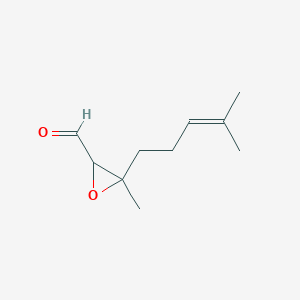

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1213913.png)